molecular formula C9H7N B13402808 Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile CAS No. 1188264-24-5

Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile

Cat. No.: B13402808
CAS No.: 1188264-24-5
M. Wt: 129.16 g/mol
InChI Key: KACQOXSDJZTHPE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the use of terminal aryl alkynes and a rhodium (I) complex as a catalyst . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 25 to 30 °C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major product is often an amine or a reduced hydrocarbon.

    Substitution: The major products depend on the nucleophile used but can include substituted nitriles or amines.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile involves its interaction with various molecular targets. The carbonitrile group can participate in nucleophilic addition reactions, while the bicyclic structure can undergo ring-opening reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts different reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

1188264-24-5

Molecular Formula

C9H7N

Molecular Weight

129.16 g/mol

IUPAC Name

bicyclo[4.2.0]octa-1(6),2,4-triene-3-carbonitrile

InChI

InChI=1S/C9H7N/c10-6-7-1-2-8-3-4-9(8)5-7/h1-2,5H,3-4H2

InChI Key

KACQOXSDJZTHPE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CC(=C2)C#N

Origin of Product

United States

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